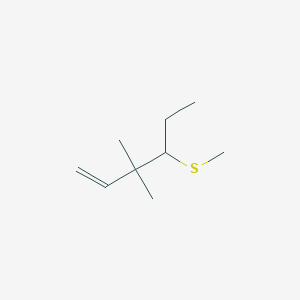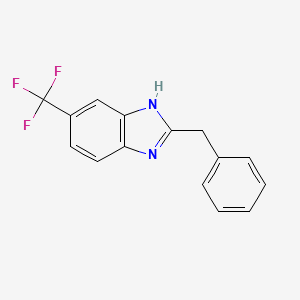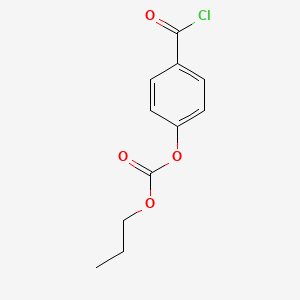
4-(Chlorocarbonyl)phenyl propyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chlorocarbonyl)phenyl propyl carbonate is an organic compound characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a propyl carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl propyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with propyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(Chlorocarbonyl)phenol+Propyl chloroformate→4-(Chlorocarbonyl)phenyl propyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chlorocarbonyl)phenyl propyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-(Chlorocarbonyl)phenol and propyl alcohol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) at room temperature.
Hydrolysis: Water or aqueous acid/base solutions at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted phenyl propyl carbonates.
Hydrolysis: 4-(Chlorocarbonyl)phenol and propyl alcohol.
Reduction: 4-(Hydroxymethyl)phenyl propyl carbonate.
Wissenschaftliche Forschungsanwendungen
4-(Chlorocarbonyl)phenyl propyl carbonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and coatings with specific properties.
Pharmaceuticals: It can be used in the development of prodrugs, where the carbonate group is cleaved to release the active drug.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Wirkmechanismus
The mechanism of action of 4-(Chlorocarbonyl)phenyl propyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of substituted phenyl propyl carbonates. The carbonate moiety can also undergo hydrolysis or reduction, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chlorocarbonyl)phenyl methyl carbonate
- 4-(Chlorocarbonyl)phenyl ethyl carbonate
- 4-(Chlorocarbonyl)phenyl butyl carbonate
Uniqueness
4-(Chlorocarbonyl)phenyl propyl carbonate is unique due to its specific combination of a chlorocarbonyl group and a propyl carbonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
57373-82-7 |
|---|---|
Molekularformel |
C11H11ClO4 |
Molekulargewicht |
242.65 g/mol |
IUPAC-Name |
(4-carbonochloridoylphenyl) propyl carbonate |
InChI |
InChI=1S/C11H11ClO4/c1-2-7-15-11(14)16-9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
STJPHDBYBWIJAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


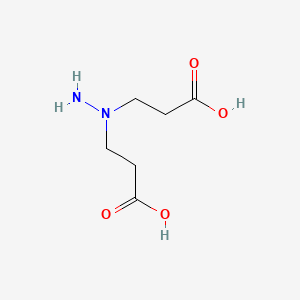
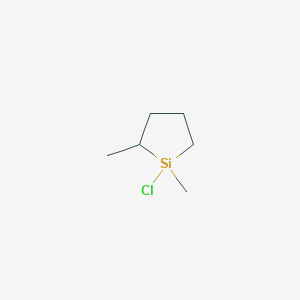
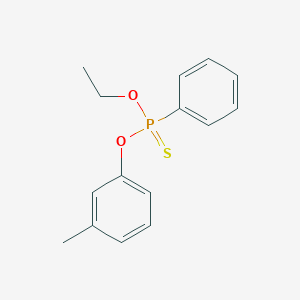
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
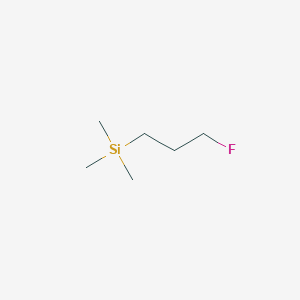
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
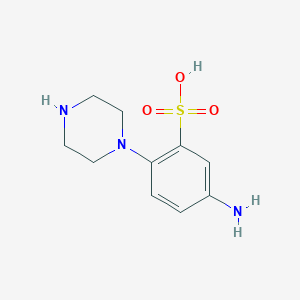
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
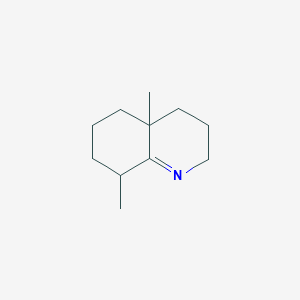
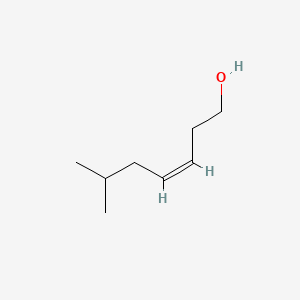
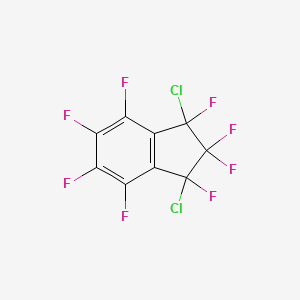
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
